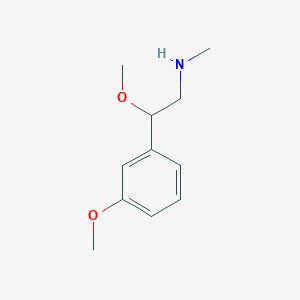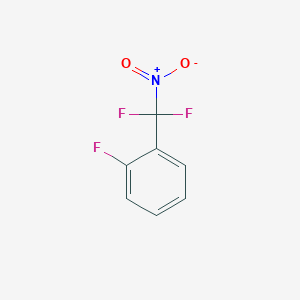![molecular formula C23H22N2O4S2 B12113692 Ethyl 5-(4-methoxyphenyl)-7-methyl-2-((3-methylthiophen-2-yl)methylene)-3-oxo-3,5-dihydro-2H-thiazolo[3,2-a]pyrimidine-6-carboxylate CAS No. 333344-87-9](/img/structure/B12113692.png)
Ethyl 5-(4-methoxyphenyl)-7-methyl-2-((3-methylthiophen-2-yl)methylene)-3-oxo-3,5-dihydro-2H-thiazolo[3,2-a]pyrimidine-6-carboxylate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Ethyl-5-(4-Methoxyphenyl)-7-methyl-2-((3-methylthiophen-2-yl)methylen)-3-oxo-3,5-dihydro-2H-thiazolo[3,2-a]pyrimidin-6-carboxylat ist eine komplexe heterocyclische Verbindung, die zur Klasse der Thiazolopyrimidine gehört. Diese Verbindung zeichnet sich durch ihre einzigartige Struktur aus, die einen Thiazolring umfasst, der mit einem Pyrimidinring verschmolzen ist, mit verschiedenen Substituenten wie einer Methoxyphenylgruppe, einer Methylthiophengruppe und einer Ethylestergruppe. Das Vorhandensein dieser verschiedenen funktionellen Gruppen trägt zu seinen potenziellen biologischen und chemischen Aktivitäten bei.
Vorbereitungsmethoden
Synthesewege und Reaktionsbedingungen
Die Synthese von Ethyl-5-(4-Methoxyphenyl)-7-methyl-2-((3-methylthiophen-2-yl)methylen)-3-oxo-3,5-dihydro-2H-thiazolo[3,2-a]pyrimidin-6-carboxylat beinhaltet typischerweise mehrstufige Reaktionen, die von leicht verfügbaren Vorläufern ausgehen. Ein gängiger Syntheseweg umfasst die folgenden Schritte:
Bildung des Thiazolrings: Der Thiazolring kann durch Cyclisierung geeigneter Thioharnstoffderivate mit α-Halogenketonen unter basischen Bedingungen synthetisiert werden.
Bildung des Pyrimidinrings: Der Pyrimidinring wird durch die Kondensation des Thiazolderivats mit β-Dicarbonylverbindungen in Gegenwart eines geeigneten Katalysators gebildet.
Einführung von Substituenten: Die Methoxyphenyl- und Methylthiophengruppen werden durch elektrophile aromatische Substitutionsreaktionen eingeführt.
Veresterung: Der letzte Schritt beinhaltet die Veresterung der Carbonsäuregruppe mit Ethanol unter sauren Bedingungen, um den Ethylester zu bilden.
Industrielle Produktionsverfahren
Die industrielle Produktion dieser Verbindung kann die Optimierung des oben genannten Synthesewegs umfassen, um die Ausbeute und Reinheit zu verbessern. Dazu gehören die Verwendung von Hochdurchsatzreaktoren, kontinuierlicher Flusschemie und fortschrittlichen Reinigungsverfahren wie Umkristallisation und Chromatographie.
Chemische Reaktionsanalyse
Arten von Reaktionen
Ethyl-5-(4-Methoxyphenyl)-7-methyl-2-((3-methylthiophen-2-yl)methylen)-3-oxo-3,5-dihydro-2H-thiazolo[3,2-a]pyrimidin-6-carboxylat kann verschiedene chemische Reaktionen eingehen, darunter:
Oxidation: Die Verbindung kann mit Oxidationsmitteln wie Kaliumpermanganat oder Wasserstoffperoxid oxidiert werden, um entsprechende Sulfoxide oder Sulfone zu bilden.
Reduktion: Reduktionsreaktionen unter Verwendung von Mitteln wie Natriumborhydrid können die Carbonylgruppen in Alkohole umwandeln.
Substitution: Elektrophile und nucleophile Substitutionsreaktionen können neue funktionelle Gruppen an bestimmten Positionen an den aromatischen Ringen einführen.
Häufige Reagenzien und Bedingungen
Oxidation: Kaliumpermanganat unter sauren oder neutralen Bedingungen.
Reduktion: Natriumborhydrid in Methanol oder Ethanol.
Substitution: Halogenierungsmittel wie N-Bromsuccinimid (NBS) für die Bromierung und Nucleophile wie Amine für Substitutionsreaktionen.
Hauptprodukte
Die Hauptprodukte, die aus diesen Reaktionen gebildet werden, umfassen Sulfoxide, Sulfone, Alkohole und verschiedene substituierte Derivate, abhängig von den verwendeten Reagenzien und Bedingungen.
Wissenschaftliche Forschungsanwendungen
Ethyl-5-(4-Methoxyphenyl)-7-methyl-2-((3-methylthiophen-2-yl)methylen)-3-oxo-3,5-dihydro-2H-thiazolo[3,2-a]pyrimidin-6-carboxylat hat eine breite Palette wissenschaftlicher Forschungsanwendungen:
Chemie: Als Baustein für die Synthese komplexerer heterocyclischer Verbindungen verwendet.
Biologie: Auf seine potenziellen biologischen Aktivitäten untersucht, einschließlich antimikrobieller, antifungizider und krebshemmender Eigenschaften.
Medizin: Als potenzieller Therapeutikum erforscht, da er über verschiedene pharmakologische Aktivitäten verfügt.
Industrie: Wird bei der Entwicklung neuer Materialien und als Vorläufer für die Synthese verschiedener Industriechemikalien eingesetzt.
Wirkmechanismus
Der Wirkmechanismus von Ethyl-5-(4-Methoxyphenyl)-7-methyl-2-((3-methylthiophen-2-yl)methylen)-3-oxo-3,5-dihydro-2H-thiazolo[3,2-a]pyrimidin-6-carboxylat beinhaltet seine Wechselwirkung mit spezifischen molekularen Zielstrukturen und Signalwegen:
Molekulare Zielstrukturen: Die Verbindung kann mit Enzymen, Rezeptoren und anderen Proteinen interagieren, die an verschiedenen biologischen Prozessen beteiligt sind.
Beteiligte Signalwege: Sie kann Signalwege in Bezug auf Zellwachstum, Apoptose und Entzündung modulieren, was zu ihren potenziellen therapeutischen Wirkungen beiträgt.
Analyse Chemischer Reaktionen
Types of Reactions
Ethyl 5-(4-methoxyphenyl)-7-methyl-2-((3-methylthiophen-2-yl)methylene)-3-oxo-3,5-dihydro-2H-thiazolo[3,2-a]pyrimidine-6-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions using agents like sodium borohydride can convert the carbonyl groups to alcohols.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce new functional groups at specific positions on the aromatic rings.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Halogenating agents like N-bromosuccinimide (NBS) for bromination, and nucleophiles like amines for substitution reactions.
Major Products
The major products formed from these reactions include sulfoxides, sulfones, alcohols, and various substituted derivatives, depending on the reagents and conditions used.
Wissenschaftliche Forschungsanwendungen
Ethyl 5-(4-methoxyphenyl)-7-methyl-2-((3-methylthiophen-2-yl)methylene)-3-oxo-3,5-dihydro-2H-thiazolo[3,2-a]pyrimidine-6-carboxylate has a wide range of scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential biological activities, including antimicrobial, antifungal, and anticancer properties.
Medicine: Explored as a potential therapeutic agent due to its diverse pharmacological activities.
Industry: Utilized in the development of new materials and as a precursor for the synthesis of various industrial chemicals.
Wirkmechanismus
The mechanism of action of Ethyl 5-(4-methoxyphenyl)-7-methyl-2-((3-methylthiophen-2-yl)methylene)-3-oxo-3,5-dihydro-2H-thiazolo[3,2-a]pyrimidine-6-carboxylate involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound may interact with enzymes, receptors, and other proteins involved in various biological processes.
Pathways Involved: It may modulate signaling pathways related to cell growth, apoptosis, and inflammation, contributing to its potential therapeutic effects.
Vergleich Mit ähnlichen Verbindungen
Ethyl-5-(4-Methoxyphenyl)-7-methyl-2-((3-methylthiophen-2-yl)methylen)-3-oxo-3,5-dihydro-2H-thiazolo[3,2-a]pyrimidin-6-carboxylat kann mit anderen ähnlichen Verbindungen verglichen werden, wie zum Beispiel:
Thiophenderivate: Verbindungen, die den Thiophenring enthalten, bekannt für ihre vielfältigen biologischen Aktivitäten.
Pyrimidinderivate: Verbindungen mit dem Pyrimidinring, die in großem Umfang auf ihre medizinischen Eigenschaften untersucht werden.
Thiazolderivate: Verbindungen mit dem Thiazolring, bekannt für ihre antimikrobiellen und krebshemmenden Eigenschaften.
Die Einzigartigkeit von Ethyl-5-(4-Methoxyphenyl)-7-methyl-2-((3-methylthiophen-2-yl)methylen)-3-oxo-3,5-dihydro-2H-thiazolo[3,2-a]pyrimidin-6-carboxylat liegt in der Kombination dieser drei heterocyclischen Ringe, was zu seinen verbesserten biologischen und chemischen Eigenschaften beitragen kann.
Eigenschaften
CAS-Nummer |
333344-87-9 |
|---|---|
Molekularformel |
C23H22N2O4S2 |
Molekulargewicht |
454.6 g/mol |
IUPAC-Name |
ethyl (2Z)-5-(4-methoxyphenyl)-7-methyl-2-[(3-methylthiophen-2-yl)methylidene]-3-oxo-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate |
InChI |
InChI=1S/C23H22N2O4S2/c1-5-29-22(27)19-14(3)24-23-25(20(19)15-6-8-16(28-4)9-7-15)21(26)18(31-23)12-17-13(2)10-11-30-17/h6-12,20H,5H2,1-4H3/b18-12- |
InChI-Schlüssel |
ROZNKZCWWDZTJI-PDGQHHTCSA-N |
Isomerische SMILES |
CCOC(=O)C1=C(N=C2N(C1C3=CC=C(C=C3)OC)C(=O)/C(=C/C4=C(C=CS4)C)/S2)C |
Kanonische SMILES |
CCOC(=O)C1=C(N=C2N(C1C3=CC=C(C=C3)OC)C(=O)C(=CC4=C(C=CS4)C)S2)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


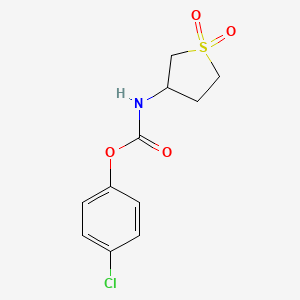

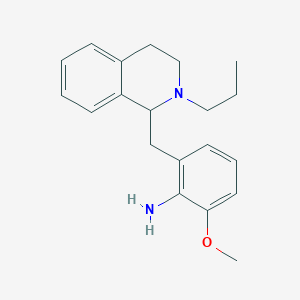
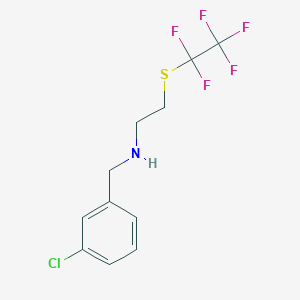

![3-[[(5Z)-3-methyl-4-oxo-5-(pyridin-3-ylmethylidene)-1,3-thiazolidin-2-ylidene]amino]benzoic acid](/img/structure/B12113630.png)
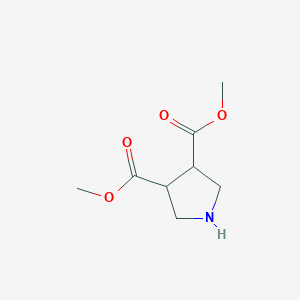
![3-({[(3-Hydroxyphenyl)amino]thioxomethyl}amino)-3-methylthiolane-1,1-dione](/img/structure/B12113641.png)

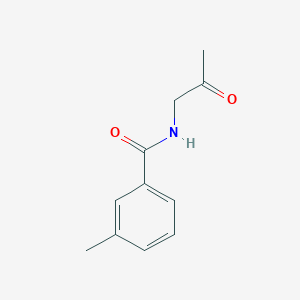
![2-[5-(Thiophen-2-yl)-1H-1,2,4-triazol-3-yl]pyrazine](/img/structure/B12113654.png)

